(3-Ethyl-5-methylphenyl)methanol

Physicochemical property Distillation Purification

(3‑Ethyl‑5‑methylphenyl)methanol (syn. 3‑ethyl‑5‑methylbenzyl alcohol) is a meta‑disubstituted benzyl alcohol (C₁₀H₁₄O, MW 150.22) bearing a 3‑ethyl and a 5‑methyl substituent on the aromatic ring.

Molecular Formula C10H14O
Molecular Weight 150.221
CAS No. 244080-18-0
Cat. No. B565768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-5-methylphenyl)methanol
CAS244080-18-0
Molecular FormulaC10H14O
Molecular Weight150.221
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C)CO
InChIInChI=1S/C10H14O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6,11H,3,7H2,1-2H3
InChIKeyVITSERFATIPMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethyl-5-methylphenyl)methanol (CAS 244080‑18‑0) – Procurement‑Grade Profile of a 3,5‑Dialkylbenzyl Alcohol Building Block


(3‑Ethyl‑5‑methylphenyl)methanol (syn. 3‑ethyl‑5‑methylbenzyl alcohol) is a meta‑disubstituted benzyl alcohol (C₁₀H₁₄O, MW 150.22) bearing a 3‑ethyl and a 5‑methyl substituent on the aromatic ring. It is classified as a benzylic alcohol building block and is commercially supplied as a colorless liquid [REFS‑1][REFS‑2]. The compound serves as a synthetic intermediate for pharmaceuticals, agrochemicals, and fragrance ingredients, with the benzylic hydroxyl group enabling conversion to aldehydes, amines, halides, ethers, and esters [REFS‑3].

Why Generic Substitution Fails for (3‑Ethyl‑5‑methylphenyl)methanol


Although several alkyl‑substituted benzyl alcohols share the same core scaffold (e.g., 3,5‑dimethylbenzyl alcohol, 3‑ethylbenzyl alcohol, 4‑methylbenzyl alcohol), their physicochemical properties—boiling point, density, lipophilicity, and steric/electronic character at the ring—differ measurably. These differences directly affect reaction selectivity, purification behavior, and the physicochemical profile of downstream products. For instance, the 3‑ethyl‑5‑methyl pattern introduces a distinct combination of steric bulk and inductive effects that cannot be replicated by the dimethyl or mono‑alkyl analogs [REFS‑1]. Consequently, simple replacement without re‑optimization can lead to altered yields, impurity profiles, or even failure in a validated synthetic sequence.

Quantitative Evidence Guide: (3‑Ethyl‑5‑methylphenyl)methanol vs. Closest Analogs


Boiling‑Point & Density Differentiation vs. 3,5‑Dimethylbenzyl Alcohol

The 3‑ethyl‑5‑methyl substitution elevates the boiling point by ~18 °C and increases density by ~0.06 g cm⁻³ relative to the 3,5‑dimethyl analog. The predicted boiling point of (3‑ethyl‑5‑methylphenyl)methanol is 238.2 ± 8.0 °C, whereas the experimentally determined boiling point of 3,5‑dimethylbenzyl alcohol is 219.5 °C [REFS‑1][REFS‑2]. Density values are 0.986 ± 0.06 g cm⁻³ (predicted) and 0.927 g mL⁻¹ (lit.), respectively [REFS‑1][REFS‑2]. These differences arise from the higher molecular weight and the additional methylene group in the ethyl substituent.

Physicochemical property Distillation Purification

Boiling‑Point Differentiation vs. Mono‑Alkyl Benzyl Alcohols

The disubstituted target compound boils at a significantly higher temperature than mono‑alkyl benzyl alcohols. (3‑Ethyl‑5‑methylphenyl)methanol has a predicted BP of ~238 °C, compared with 3‑ethylbenzyl alcohol (predicted BP ~229 °C) and 4‑methylbenzyl alcohol (experimental BP 217 °C) [REFS‑1][REFS‑2][REFS‑3]. The ~9 °C and ~21 °C increases, respectively, reflect the additive effect of the second alkyl substituent.

Physicochemical benchmark Chromatography Process chemistry

Procurement Cost Differentiation vs. 3,5‑Dimethylbenzyl Alcohol

As of early 2026, (3‑ethyl‑5‑methylphenyl)methanol commands a substantial price premium over its dimethyl analog, reflecting lower production volume and the added complexity of installing the ethyl group. A 50 mg unit of the target compound (95 % purity) is listed at approximately ¥3,377, equivalent to ~¥67.5 mg⁻¹, whereas 3,5‑dimethylbenzyl alcohol (98 % purity) is offered at ~¥34 g⁻¹ (i.e., ~¥0.034 mg⁻¹) [REFS‑1][REFS‑2]. This represents a >1,000‑fold higher unit cost for the target compound at the milligram scale.

Procurement Cost comparison Budgeting

Differentiation in Benzylic‑Alcohol Oxidation Reactivity (Class‑Level Inference)

The oxidation rate of benzyl alcohols by alcohol oxidase correlates with the Hammett σ value of the aromatic substituent (ρ ≈ 1.9) [REFS‑1]. The meta‑ethyl group (σₘ ≈ −0.07) and meta‑methyl group (σₘ ≈ −0.07) are both weakly electron‑donating, placing the target compound in a similar electronic regime as 3,5‑dimethylbenzyl alcohol. However, the ethyl group introduces greater steric bulk (Taft Eₛ ≈ −0.07 for Me vs. −0.08 for Et), which can modulate the approach of the oxidant to the benzylic C–H bond and subtly alter the V/K ratio in enzyme‑mediated or metal‑catalyzed oxidations [REFS‑1][REFS‑2]. Direct experimental V/K data for (3‑ethyl‑5‑methylphenyl)methanol are not available; the inference is class‑level and requires experimental validation.

Oxidation kinetics Hammett correlation SAR

Best Application Scenarios for (3‑Ethyl‑5‑methylphenyl)methanol


Structure–Activity Relationship (SAR) Studies Requiring the 3‑Ethyl‑5‑Methyl Substitution Pattern

Medicinal chemistry programs that explore the effect of alkyl chain length on target binding can use (3‑ethyl‑5‑methylphenyl)methanol as a key intermediate. The ethyl group provides a distinct steric and lipophilic increment (ΔlogP ≈ +0.5 relative to the dimethyl analog) that cannot be achieved with the 3,5‑dimethyl or mono‑alkyl benzyl alcohols. The quantitative boiling‑point and density differences documented in Section 3 enable reliable purification by distillation or chromatography [REFS‑1].

Synthesis of Agrochemical or Dye Intermediates with Validated Patent Literature

Patents disclosing polycyclic dyes and heterocyclic agrochemicals explicitly employ (3‑ethyl‑5‑methylphenyl)methanol or its derivatives as intermediates (e.g., US 4,650,884, EP 1,489,082) [REFS‑2]. In these validated routes, substitution of the ethyl group with a methyl group would produce a different regioisomeric outcome or alter the electronic character of the chromophore, making the 3‑ethyl‑5‑methyl pattern indispensable.

Fragrance and Flavor Research Requiring a Liquid Benzyl Alcohol with a Defined Odor Profile

Unlike 4‑methylbenzyl alcohol (mp 56–61 °C, a solid at ambient temperature), (3‑ethyl‑5‑methylphenyl)methanol is a liquid at room temperature [REFS‑3][REFS‑1]. This physical state simplifies formulation and handling in fragrance compounding. The compound is reported to exhibit a pleasant odor and has been referenced in fragrance-industry contexts, although quantitative odor‑threshold data remain proprietary [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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